molecular formula C9H10BrClN2O B14031339 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidine

4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidine

Cat. No.: B14031339
M. Wt: 277.54 g/mol
InChI Key: SCTXRMBVNGUFJQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring. The tetrahydro-2H-pyran moiety adds a unique structural feature, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidine typically involves the reaction of 2-chloro-4,6-dibromopyrimidine with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrahydro-2H-pyran moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-2-YL)pyrimidine
  • 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-3-YL)pyrimidine
  • 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-5-YL)pyrimidine

Uniqueness

4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidine is unique due to the specific positioning of the tetrahydro-2H-pyran moiety at the 4-position of the pyrimidine ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.54 g/mol

IUPAC Name

4-bromo-2-chloro-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C9H10BrClN2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2

InChI Key

SCTXRMBVNGUFJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC(=N2)Cl)Br

Origin of Product

United States

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